N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide
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Overview
Description
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the cyclopropyl and piperidinyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzamide moiety. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide can be compared with other similar compounds such as:
- 3-Amino-5-cyclopropyl-1H-pyrazole
- N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-24(13-18-11-19(23-22-18)15-6-7-15)20(25)16-8-4-14(5-9-16)17-3-2-10-21-12-17/h4-5,8-9,11,15,17,21H,2-3,6-7,10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSHAKVRHIXTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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